molecular formula C15H20O5 B14340542 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- CAS No. 104199-26-0

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-

Cat. No.: B14340542
CAS No.: 104199-26-0
M. Wt: 280.32 g/mol
InChI Key: FPQOJUJDLNQAFY-UOVKNHIHSA-N
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Description

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system, multiple hydroxyl groups, and a methoxymethyl substituent

Preparation Methods

The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxyl and methoxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, this compound may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

When compared to similar compounds, 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- stands out due to its unique structural features and functional groups. Similar compounds may include other naphthalene derivatives with different substituents, such as 1-naphthaleneacetic acid or 1-naphthol. The presence of the methoxymethyl and hydroxyl groups in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development .

Properties

CAS No.

104199-26-0

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(1R,4aS,8S,8aR)-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid

InChI

InChI=1S/C15H20O5/c1-9-6-12(16)14(19)15(8-20-2)10(7-13(17)18)4-3-5-11(9)15/h3-4,6,10-11,14,19H,5,7-8H2,1-2H3,(H,17,18)/t10-,11-,14+,15+/m0/s1

InChI Key

FPQOJUJDLNQAFY-UOVKNHIHSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)COC)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)COC)O

Origin of Product

United States

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